Melengestro acetate

Übersicht

Beschreibung

Melengestrol acetate is a synthetic progestogen, primarily used in veterinary medicine. It is a derivative of progesterone and is known for its potent progestogenic activity. Melengestrol acetate is commonly used as a feed additive to promote growth and suppress estrus in cattle. It is also used as an implantable contraceptive for captive animals in zoos and other refuges .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of melengestrol acetate typically involves the following steps:

Oppenauer Oxidation: The starting material, 3 beta-hydroxyl-16 beta-methyl-16 alpha, 17 alpha-epoxy pregna-5-ene-20-one, undergoes Oppenauer oxidation to form the corresponding ketone.

Ring-Opening Reaction: The ketone is then subjected to a ring-opening reaction to yield the desired intermediate.

Acetylation: The intermediate is acetylated to produce melengestrol acetate.

Industrial Production Methods: In industrial settings, melengestrol acetate is extracted from bovine fatty tissue using hexane. The extract is then partitioned into saturated acetonitrile, evaporated to dryness, and purified using chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Melengestrol acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones and other oxidized derivatives.

Reduction: Reduction reactions can convert it back to its alcohol form.

Substitution: It can undergo substitution reactions, particularly at the acetate group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Acetyl chloride and acetic anhydride are commonly used for acetylation reactions.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with modified functional groups .

Wissenschaftliche Forschungsanwendungen

Growth Promotion

MGA has been extensively studied for its role in enhancing growth performance in feedlot cattle. Research indicates that feeding MGA can lead to improved average daily gains (ADG) and feed efficiency.

Table 1: Growth Performance Metrics with MGA Administration

| Study Reference | Dose of MGA (mg/steer/day) | Average Daily Gain (kg/d) | Feed Efficiency (g/kg) |

|---|---|---|---|

| 0 | 1.81 | 170 | |

| 0.1 | 1.85 | 173 | |

| 0.2 | 1.80 | 171 | |

| 0.4 | 1.83 | 172 |

The improvements in ADG were statistically significant at the lowest dose of MGA (0.1 mg), demonstrating its efficacy as a growth promoter without adversely affecting carcass quality or yield grades .

Estrous Cycle Synchronization

MGA is utilized to synchronize estrous cycles in beef cattle, which is crucial for optimizing breeding programs through artificial insemination (AI). Studies have shown that administering MGA can effectively suppress ovulation and synchronize estrus in heifers.

Table 2: Estrous Synchronization Outcomes with MGA

| Study Reference | Duration of MGA Feeding (days) | Minimum Effective Dose (mg/day) | Fertility Rate at First Estrus (%) |

|---|---|---|---|

| 14 | 0.5 | Low | |

| 14 | 1 | Normal |

While initial fertility rates may be low, subsequent cycles often yield normal conception rates when MGA is combined with other hormonal treatments . This dual approach enhances the effectiveness of synchronization protocols.

Reproductive Management

MGA's influence extends to reproductive management strategies aimed at improving pregnancy rates in heifers. Research indicates that MGA supplementation can enhance pregnancy rates following timed artificial insemination (TAI).

Case Study: Use of MGA in TAI Protocols

A study conducted in Brazil evaluated the impact of MGA on pregnancy rates among Nellore heifers subjected to TAI protocols. The findings revealed that heifers receiving nutritional blocks supplemented with MGA exhibited improved estrus synchronization and higher pregnancy rates compared to control groups .

Wirkmechanismus

Melengestrol acetate exerts its effects by acting as an agonist of the progesterone receptor. It binds to the receptor and mimics the action of natural progesterone, leading to the suppression of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH) secretion. This suppression alters the menstrual cycle and prevents ovulation .

Vergleich Mit ähnlichen Verbindungen

- Chlormadinone acetate

- Cyproterone acetate

- Medroxyprogesterone acetate

- Megestrol acetate

Comparison: Melengestrol acetate is unique due to the presence of a methylene group at the C16 position, which distinguishes it from other similar compounds. This structural difference contributes to its specific progestogenic activity and its use in veterinary applications .

Biologische Aktivität

Melengestrol acetate (MGA) is a synthetic progestogen primarily used in veterinary medicine, particularly in cattle. It has garnered attention due to its hormonal activity, which can influence growth performance and reproductive functions in livestock. This article provides a detailed overview of the biological activity of MGA, including its mechanisms of action, effects on animal physiology, and relevant research findings.

MGA primarily functions as a progestogen , mimicking the action of natural progesterone. Research indicates that MGA also exhibits glucocorticoid activity, albeit to a lesser extent. The biological effects are mediated through interactions with hormone receptors, notably the progesterone receptor (PR) . In vitro studies have demonstrated that MGA and its metabolites activate PRs, leading to transcriptional responses consistent with progestogenic activity.

Key Findings:

- Progestogenic Activity : MGA shows significant activation of PR at concentrations as low as 0.01 nM, with maximal transactivation observed at 0.1 nM .

- Metabolite Activity : Among its metabolites, Metabolite E exhibits the highest activity (8.59% relative to MGA) at 0.1 nM .

- Lack of Androgenic or Estrogenic Activity : At physiologically relevant concentrations, MGA does not activate androgen receptors (AR) or estrogen receptors (ERα) .

Growth Performance

MGA has been studied for its effects on growth performance in beef cattle. A dose-response study indicated that feeding MGA to finishing beef steers resulted in a small improvement in average daily gain (ADG) at a dose of 0.1 mg per steer, although higher doses did not yield significant improvements in carcass quality .

Reproductive Effects

MGA's influence on ovarian activity has been documented in various studies:

- In a study involving dairy and beef heifers, administration of 0.4 mg MGA daily led to a marked decrease in the incidence of detectable corpora lutea while increasing follicular size and number .

- Long-term studies indicated that MGA treatment significantly inhibited ovulation without suppressing folliculogenesis, suggesting its potential utility in managing reproduction in livestock .

Toxicological Profile

The safety profile of MGA has been assessed through various toxicological studies:

- Genotoxicity : MGA has been found to exhibit no genotoxic effects relevant to human health, allowing for the establishment of an acceptable daily intake (ADI) for consumers .

- Adverse Effects : Notable adverse effects include mammary gland hyperplasia and increased serum prolactin levels, which may lead to an elevated risk of mammary tumors in certain animal models .

Data Summary

| Study Type | Findings |

|---|---|

| In Vitro Receptor Studies | MGA primarily acts as a progestogen; no significant androgenic or estrogenic activity observed. |

| Growth Performance (Steers) | Small improvements in ADG at 0.1 mg; no significant effects on carcass quality at higher doses. |

| Reproductive Studies | Significant inhibition of ovulation; increased follicular development noted. |

| Toxicological Assessments | No genotoxicity; potential for adverse effects like mammary gland hyperplasia noted. |

Case Studies

- Cattle Growth Performance : In a controlled trial with beef steers fed varying doses of MGA, the group receiving 0.1 mg exhibited a 2.2% increase in ADG compared to controls, indicating potential benefits for feedlot operations .

- Reproductive Management in Heifers : A study involving 264 heifers demonstrated that MGA treatment effectively suppressed ovulation while promoting follicular development, suggesting its application in reproductive management strategies .

Eigenschaften

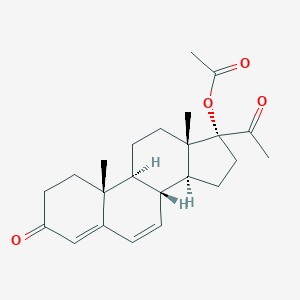

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O4/c1-14(24)23(27-15(2)25)12-9-20-18-6-5-16-13-17(26)7-10-21(16,3)19(18)8-11-22(20,23)4/h5-6,13,18-20H,7-12H2,1-4H3/t18-,19+,20+,21+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXWVWVPMJSAJD-KOORYGTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701271332 | |

| Record name | 17-(Acetyloxy)pregna-4,6-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701271332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425-51-4 | |

| Record name | 17-(Acetyloxy)pregna-4,6-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=425-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melengestro acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000425514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC77897 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 17-(Acetyloxy)pregna-4,6-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701271332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(8R,9S,10R,13S,14S,17R)-17-acetil-10,13-dimetil-3-osso-2,8,9,11,12,14,15,16-octaidro-1H-ciclopenta[a]fenantren-17-yl] acetato | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 17.ALPHA.-ACETOXYPREGNA-4,6-DIENE-3,20-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5989X229W1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.